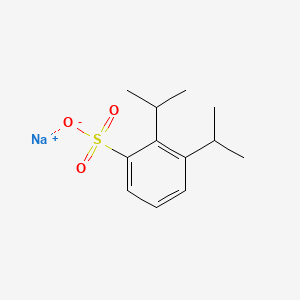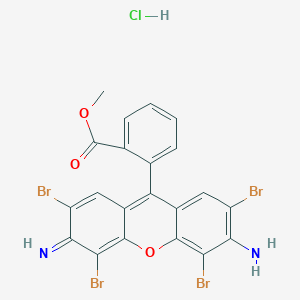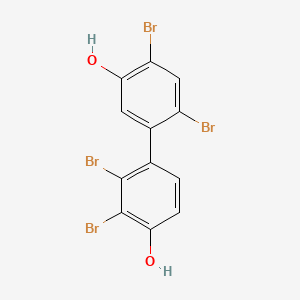![molecular formula C15H18N2O3 B13730922 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid CAS No. 137629-37-9](/img/structure/B13730922.png)
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural and synthetic bioactive molecules.
Méthodes De Préparation
The synthesis of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the acylation of indole with butanoyl chloride followed by the reaction with propanoic acid derivatives . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid can be compared with other indole derivatives such as:
2-amino-3-(1H-indol-3-yl)propanoic acid: Known for its role in protein synthesis and neurotransmitter regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Studied for its antioxidant properties and potential neuroprotective effects.
These compounds share the indole ring structure but differ in their side chains and functional groups, leading to unique biological activities and applications .
Propriétés
Numéro CAS |
137629-37-9 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(16-9-8-15(19)20)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,16,18)(H,19,20) |
Clé InChI |
NHQSQRLCMSTADH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
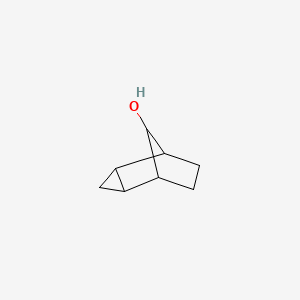
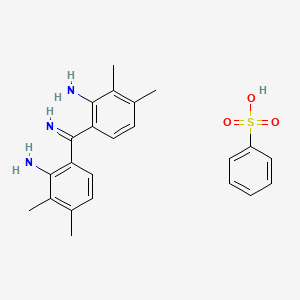
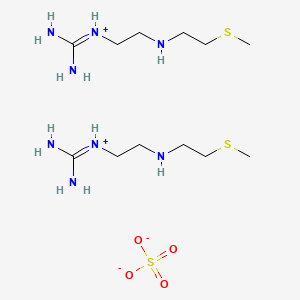
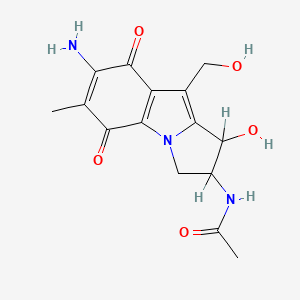
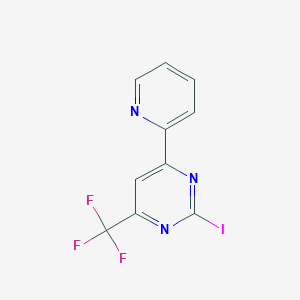
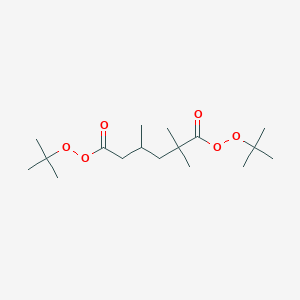
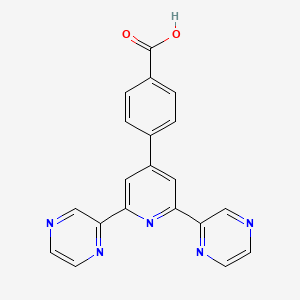
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)

